molecular formula C13H16O4 B12686659 2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- CAS No. 62471-06-1

2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-

Cat. No.: B12686659
CAS No.: 62471-06-1
M. Wt: 236.26 g/mol
InChI Key: XVBUECMOJHOXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-: is a complex organic compound with a unique structure that includes an oxirene ring fused to a benzopyran system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors to form the benzopyran ring system.

    Introduction of the Oxirene Ring: The oxirene ring is introduced through specific reactions that allow for the formation of the three-membered ring fused to the benzopyran system.

Industrial Production Methods

the principles of organic synthesis and process optimization would apply to scale up the production if needed .

Chemical Reactions Analysis

Types of Reactions

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can lead to alcohols or other reduced forms .

Scientific Research Applications

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxirene ring fused to the benzopyran system makes 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl- unique.

Properties

CAS No.

62471-06-1

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

5,6-dimethoxy-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene

InChI

InChI=1S/C13H16O4/c1-13(2)12-11(16-12)7-5-9(14-3)10(15-4)6-8(7)17-13/h5-6,11-12H,1-4H3

InChI Key

XVBUECMOJHOXKD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(O2)C3=CC(=C(C=C3O1)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.